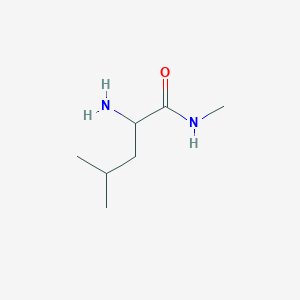

2-amino-N,4-dimethylpentanamide

Description

2-Amino-N,4-dimethylpentanamide is a branched-chain amide derivative with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol (calculated) . It is characterized by an amino group at position 2, a methyl group at position 4, and a dimethyl-substituted amide group. Key identifiers include:

Propriétés

IUPAC Name |

2-amino-N,4-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBDTAYIDBPBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-amino-N,4-dimethylpentanamide typically involves the reaction of appropriate amines with carboxylic acid derivatives under controlled conditions. One common method includes the use of anhydrous methanol and malononitrile in the presence of dry hydrogen chloride gas for an addition reaction, followed by a series of condensation and cyclization reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-amino-N,4-dimethylpentanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and ethanol.

Applications De Recherche Scientifique

2-amino-N,4-dimethylpentanamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It plays a role in proteomics research and the study of protein interactions.

Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-amino-N,4-dimethylpentanamide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of 2-Amino-N,4-Dimethylpentanamide and Analogous Compounds

Key Differences and Implications

Substituent Effects on Bioactivity :

- N-(4-Methoxyphenyl)pentanamide (): The methoxyphenyl group enhances anthelmintic activity, likely due to improved binding to parasitic tubulin .

- Aroyl Hydrazides (): Halogen atoms (e.g., Cl, Br) at the para-position significantly boost DNA photocleavage efficiency under UV-A light. Compound 9 (from ) showed activity at 2 µM, attributed to electron-withdrawing groups stabilizing reactive intermediates .

Role of Chirality: The (2S)-enantiomer of 2-amino-N,4-dimethylpentanamide is marketed for asymmetric synthesis , whereas racemic forms are less explored.

Synthetic Utility: Derivatives with isoindoline and sulfamoyl groups () demonstrate the versatility of pentanamide backbones in generating libraries for drug discovery. These compounds showed moderate cytotoxicity against CarB melanoma cells .

Activité Biologique

2-Amino-N,4-dimethylpentanamide, also known as (2S)-2-amino-N,4-dimethylpentanamide, is a compound characterized by its unique molecular structure, which includes an amine group and a pentanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and interactions with various biological pathways.

Structural Information

- Molecular Formula : C₇H₁₆N₂O

- Molecular Weight : Approximately 144.21 g/mol

- SMILES : CC(C)CC@@HN

- InChIKey : LIBDTAYIDBPBRN-LURJTMIESA-N

The biological activity of 2-amino-N,4-dimethylpentanamide primarily stems from its ability to interact with proteins and enzymes within biological systems. The compound can:

- Bind to Enzymes : It may inhibit or activate specific enzymes by binding to their active sites, influencing metabolic pathways.

- Modulate Receptor Activity : The compound's interactions with receptors could lead to alterations in signaling pathways that are crucial for various cellular functions.

Biochemical Pathways Affected

- Signal Transduction : The compound may influence pathways such as G-protein coupled receptor (GPCR) signaling.

- Metabolic Processes : By modulating enzyme activity, it can affect metabolic pathways that are vital for cellular energy and growth.

Pharmacokinetics

The pharmacokinetic properties of 2-amino-N,4-dimethylpentanamide include:

- Absorption : Its solubility is influenced by the presence of the amine group.

- Distribution : The compound's size and charge affect its distribution across biological membranes.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

- Excretion : Primarily through renal pathways.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Enzyme Interaction | Inhibits certain proteases; potential for modulating metabolic enzymes. |

| Cytotoxicity | Preliminary studies suggest potential cytotoxic effects against cancer cell lines. |

| Binding Affinity | Exhibits binding affinity towards specific receptors involved in metabolic regulation. |

Case Studies and Research Findings

-

Cytotoxicity Studies :

- Research indicates that compounds structurally similar to 2-amino-N,4-dimethylpentanamide exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives have shown effectiveness against MDA-MB-231 and HT-29 cell lines, suggesting a potential role in cancer therapeutics .

- A study demonstrated that compounds with similar amide structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation .

-

Enzyme Modulation :

- Studies have highlighted the compound's potential to interact with enzymes involved in metabolic pathways. For instance, it has been noted to influence the activity of proteases, which are crucial in various physiological processes .

- The interaction with specific receptors suggests a role in modulating metabolic signaling pathways, which could have implications for conditions such as diabetes or obesity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.